molecular formula C17H17N3O2 B2581997 benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 60603-44-3

benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate

Cat. No.: B2581997
CAS No.: 60603-44-3
M. Wt: 295.342
InChI Key: IKCOLRLCGMBCTI-UHFFFAOYSA-N
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Description

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is a synthetic organic compound building block of significant interest in medicinal chemistry and anticancer drug discovery. Its structure incorporates a benzimidazole pharmacophore, a privileged scaffold in pharmacology known for its resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological macromolecules . This structural feature allows benzimidazole-containing compounds to interact with various cellular targets through multiple mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions . While specific biological data for this exact derivative may be limited, its core structure is associated with a wide range of research applications. Benzimidazole derivatives are extensively investigated as potential therapeutic agents for their ability to act as enzyme inhibitors, targeting critical pathways in disease progression. In oncology research, analogous compounds have demonstrated mechanisms of action that include topoisomerase inhibition, DNA intercalation, and kinase inhibition, making them promising leads for the development of targeted cancer therapies . This compound serves as a key synthetic intermediate for researchers constructing more complex molecules for structure-activity relationship (SAR) studies, aiming to improve drug efficacy, selectivity, and to reduce toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

benzyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOLRLCGMBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate, a common synthetic route involves the reaction of o-phenylenediamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical behaviors depending on substituents at the 1-, 2-, and 5-positions. Below, we compare benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate with structurally related compounds, focusing on synthesis, reactivity, and biological relevance.

Physicochemical Properties

Compound Class Key Substituent Solubility Stability Bioavailability
2-Chloromethylbenzimidazoles -CH₂Cl Low Moderate Limited
Benzimidazole-2-carboxylic Acids -COOH High High (ionic) Moderate
N-Methylbenzimidazoles -N-Me Moderate High High
Target Compound -O(CO)NHCH₂CH₂- Moderate High (hydrolytic) Optimized

Toxicological Considerations

Carbamate groups are generally associated with lower acute toxicity compared to organochlorides (e.g., 2-chloromethyl derivatives) but may pose chronic risks due to metabolic release of isocyanates. Ethyl carbamate (EC), a simpler carbamate, is classified as a Group 2A carcinogen by IARC, with exposure limits established in alcoholic beverages (e.g., Canada: 150 µg/L) . While this compound is structurally distinct from EC, its metabolic fate warrants investigation, particularly regarding hydrolysis to benzyl alcohol or benzimidazole-ethylamine intermediates.

Biological Activity

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antifungal properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

This compound features a unique structure that includes a benzyl group, a benzimidazole moiety, and a carbamate functional group. This combination contributes to its potential biological activities.

Compound Name Structure Notable Properties
This compoundStructureAntifungal activity, potential anticancer properties

Antifungal Activity

Research has indicated that this compound exhibits moderate antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. A study published in the journal "Farmaco" in 2002 investigated the in vitro antifungal activity of this compound alongside other N-substituted benzimidazole derivatives. The findings suggested that while the compound showed promise, further studies are necessary to confirm its efficacy and safety in vivo.

Anticancer Potential

The anticancer properties of this compound have also been explored. Benzimidazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by interfering with biochemical pathways critical for tumor growth .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the imidazole moiety can interact with multiple biological targets due to its broad range of chemical properties. This interaction may involve binding to enzyme active sites or influencing signaling pathways associated with cell growth and apoptosis.

Additional Biological Activities

In addition to antifungal and anticancer activities, this compound has been investigated for its potential antimicrobial and antiparasitic properties. These activities are attributed to the structural characteristics shared with other benzimidazole derivatives, which have been shown to exhibit a wide range of biological effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives:

  • Antifungal Study : A study evaluated various N-substituted benzimidazole derivatives, including this compound, against fungal strains. The results indicated moderate effectiveness against Candida albicans and Aspergillus fumigatus but called for further research to assess in vivo efficacy.
  • Anticancer Research : Investigations into related compounds have shown that structural modifications can significantly enhance their inhibitory potency against cancer cell lines. For example, studies on benzimidazole derivatives revealed that specific substitutions could increase their effectiveness against various cancers .
  • Microglia Activation : Recent studies on benzimidazole derivatives as cannabinoid receptor ligands demonstrated their immunomodulatory effects on microglia activation, suggesting a potential neuroprotective role for compounds with similar structures .

Q & A

Q. What are the established synthetic routes for benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves coupling a benzimidazole-ethylamine derivative with benzyl chloroformate. Key steps include:

  • Amine activation : React 2-(1H-benzimidazol-2-yl)ethylamine with a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Carbamate formation : Add benzyl chloroformate dropwise at 0°C, followed by stirring at room temperature for 6–12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).

Q. Optimization Strategies :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Improve yields (e.g., 60–75%) by controlling moisture (anhydrous conditions) or using coupling agents like HOBt/DCC .

Table 1 : Representative Synthetic Yields for Analogous Compounds

Compound ClassYield RangeKey ConditionsReference
Benzimidazole-carbamate hybrids55–78%Anhydrous DCM, 24h RT
Phosphorylated derivatives31–46%Reflux, THF, 48h

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole protons (δ 7.2–8.1 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 326.3) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement. Single crystals can be grown via slow evaporation in methanol .

Critical Note : Discrepancies in NMR splitting patterns may arise from rotational barriers in the carbamate group; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. How does the benzimidazole moiety influence the compound’s interaction with biological targets like histone deacetylases (HDACs)?

Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the benzimidazole ring and HDAC active sites (e.g., Zn2+^{2+}-binding pockets) .
  • In Vitro Assays : Measure IC50_{50} values using fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC). Compare with control inhibitors like SAHA .

Table 2 : Hypothetical HDAC Inhibition Data (Based on Analogues)

CompoundIC50_{50} (nM)Selectivity (HDAC1/6)Reference
Target compound~1202:1
SAHA (reference)10Pan-inhibitor-

Q. What strategies can resolve contradictions in reported biological activities, such as anti-inflammatory vs. anticancer effects?

Methodological Answer :

  • Dose-Response Studies : Test the compound across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) .
  • Pathway Analysis : Use Western blotting to assess markers like p53 (apoptosis) or NF-κB (inflammation) .
  • Off-Target Profiling : Screen against kinase panels to identify unintended interactions .

Key Consideration : Solubility limitations in aqueous buffers (common for carbamates) may skew activity; use DMSO stocks ≤0.1% and include vehicle controls .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Optimize the carbamate’s electrophilic carbonyl group using Gaussian09 (B3LYP/6-31G* basis set). Calculate Fukui indices to identify reactive sites .
  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaN3_3) via 1H^1H-NMR to derive rate constants (kobs_{obs}) .

Example : The 2-oxoethyl group may exhibit higher electrophilicity (Fukui f+^+ ~0.15) compared to benzyl carbamates without this moiety .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer :

  • Analog Synthesis : Modify the benzyl group (e.g., para-nitro, methoxy) or benzimidazole substituents (e.g., 5-methyl, 6-chloro) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors in the carbamate) .

Table 3 : SAR Trends in Analogues

ModificationEffect on BioactivityReference
Benzyl → tert-ButylReduced HDAC inhibition
Benzimidazole → ImidazoleLoss of anti-inflammatory effect

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